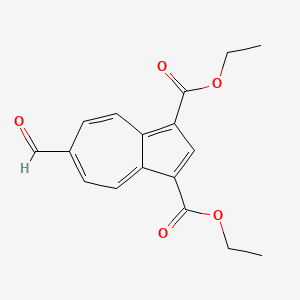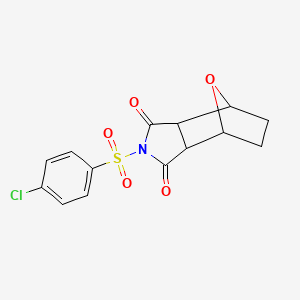![molecular formula C14H11BrO3S B14439490 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid CAS No. 77614-39-2](/img/structure/B14439490.png)
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a brominated thiophene ring attached to a phenylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to a series of reactions, including carbonylation and coupling with a phenylpropanoic acid derivative. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene structure but differs in the functional groups attached.
5-Bromo-2-thienylboronic acid: Another brominated thiophene derivative used in coupling reactions.
Uniqueness
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is unique due to its combination of a brominated thiophene ring with a phenylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
77614-39-2 |
|---|---|
Molekularformel |
C14H11BrO3S |
Molekulargewicht |
339.21 g/mol |
IUPAC-Name |
2-[4-(5-bromothiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11BrO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
MIDVSBUJTYXYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


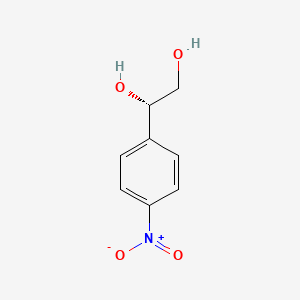

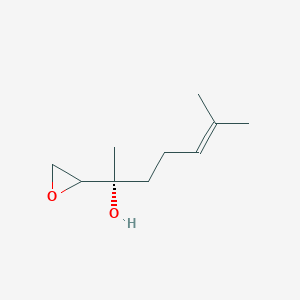
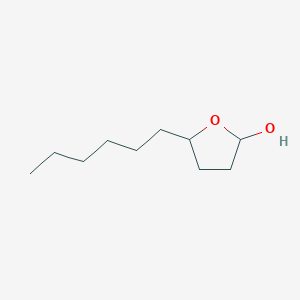



![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)


